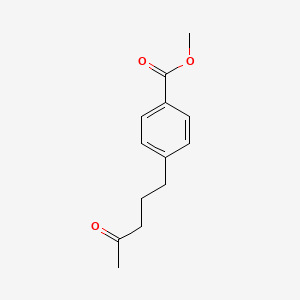

Methyl 4-(4-oxopentyl)benzoate

Description

Structural Classification and Functional Group Analysis

Methyl 4-(4-oxopentyl)benzoate can be classified as a substituted aromatic keto-ester. An analysis of its functional groups reveals the sources of its chemical reactivity:

Aromatic Benzene (B151609) Ring: The benzene ring is a stable structural core. The substituents on the ring are in a para arrangement, which can influence the electronic properties and reactivity of the ring itself and the attached functional groups. Aromatic rings typically undergo electrophilic substitution reactions.

Methyl Ester Group (-COOCH₃): This functional group consists of a carbonyl group bonded to a methoxy (B1213986) group. Esters are known to undergo nucleophilic acyl substitution reactions, such as hydrolysis, transesterification, and amidation. The carbonyl group of the ester is generally less reactive towards nucleophiles than the carbonyl of a ketone. quora.com

Ketone Group (C=O): Located on the pentyl side chain, the ketone carbonyl is a site for nucleophilic addition reactions. edubirdie.com Aldehydes and ketones are susceptible to attack by nucleophiles at the electrophilic carbonyl carbon. ncert.nic.in The presence of two alkyl groups makes ketones generally less reactive than aldehydes due to steric hindrance and electronic effects. quora.comncert.nic.in

The combination of these functional groups in a single molecule allows for selective chemical transformations. For instance, the ketone could be reduced without affecting the ester under specific reaction conditions, or the ester could be hydrolyzed to a carboxylic acid while the ketone remains intact. This orthogonality in reactivity is a highly desirable feature in multi-step organic synthesis.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₃H₁₆O₃ | Based on structural analysis |

| Molecular Weight | 220.26 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid or solid | Analogy with similar benzoate (B1203000) esters chemicalbook.com |

| Boiling Point | > 200 °C | Extrapolated from related compounds like methyl benzoate (199.6 °C) wikipedia.org |

| Solubility | Poorly soluble in water; soluble in organic solvents | General property of esters and ketones of this size wikipedia.org |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Corresponding Functional Group |

| ¹H NMR | ~7.9-8.1 ppm (doublet), ~7.2-7.4 ppm (doublet) | Aromatic protons |

| ~3.9 ppm (singlet) | Methyl ester protons (-OCH₃) | |

| ~2.8 ppm (triplet), ~2.5 ppm (triplet) | Methylene (B1212753) protons adjacent to the ring and ketone | |

| ~2.1 ppm (singlet) | Methyl ketone protons (-COCH₃) | |

| ~1.9-2.1 ppm (multiplet) | Methylene protons on the pentyl chain | |

| ¹³C NMR | ~166-167 ppm | Ester carbonyl carbon |

| ~208-210 ppm | Ketone carbonyl carbon | |

| ~128-130 ppm | Aromatic carbons | |

| ~52 ppm | Methyl ester carbon (-OCH₃) | |

| ~29-45 ppm | Alkyl chain carbons | |

| IR | ~1710-1730 cm⁻¹ (strong) | Ester C=O stretch pressbooks.pubspectroscopyonline.com |

| ~1705-1725 cm⁻¹ (strong) | Ketone C=O stretch pressbooks.pub | |

| ~1275 cm⁻¹ and ~1100 cm⁻¹ (strong) | Ester C-O stretches spectroscopyonline.com | |

| ~3030 cm⁻¹ (weak), ~1450-1600 cm⁻¹ (medium) | Aromatic C-H and C=C stretches pressbooks.pub |

Academic Significance and Research Trajectory

While direct citations are scarce, the academic significance of this compound can be inferred from the broad utility of bifunctional molecules, particularly keto-esters, in organic synthesis. Keto-esters are valuable intermediates in the construction of complex molecules, including natural products and pharmaceuticals. researchgate.netbeilstein-journals.org

The research trajectory for a compound like this compound would likely involve its application as a versatile building block. Potential areas of investigation could include:

Synthesis of Heterocyclic Compounds: The 1,4-relationship between the two carbonyl groups (after potential modification of the ester to another functional group) could be exploited in cyclization reactions to form various five- or six-membered heterocyclic rings, which are common motifs in medicinal chemistry.

Polymer Chemistry: As a bifunctional monomer, it could potentially be used in condensation polymerization reactions. For example, reduction of the ketone to an alcohol would create a hydroxy-ester, which could be used to synthesize polyesters with pendant methyl groups.

Development of Novel Synthetic Methodologies: The compound could serve as a model substrate for testing new chemical reactions that differentiate between ester and ketone functionalities.

Materials Science: Substituted benzoates are being investigated for their applications in various materials. For instance, cellulose (B213188) tris(4-methylbenzoate) has been studied for its chiral separation abilities. mdpi.com The unique structure of this compound could lend itself to the development of new liquid crystals or other functional materials.

The growing demand for effective food and beverage preservatives continues to drive the benzoates market. futuremarketinsights.com While the primary focus is on simple benzoates like sodium benzoate, the development of novel benzoate derivatives for various industrial applications remains an active area of research. giiresearch.com Compounds like this compound, with their potential for further chemical modification, could be of interest in this context.

Structure

3D Structure

Properties

CAS No. |

103094-70-8 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

methyl 4-(4-oxopentyl)benzoate |

InChI |

InChI=1S/C13H16O3/c1-10(14)4-3-5-11-6-8-12(9-7-11)13(15)16-2/h6-9H,3-5H2,1-2H3 |

InChI Key |

PCANUTXUTRHVTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 4 Oxopentyl Benzoate and Analogues

Precursor-Based Synthetic Routes

The synthesis of methyl 4-(4-oxopentyl)benzoate often involves the initial preparation of a precursor molecule that is subsequently converted to the final product.

Esterification Strategies

Esterification is a fundamental reaction in the synthesis of this compound, typically involving the reaction of a carboxylic acid with an alcohol. youtube.com The Fischer esterification, a classic acid-catalyzed method, is commonly employed. chegg.comyoutube.com In this process, benzoic acid or a substituted benzoic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. youtube.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the product side, an excess of methanol is often used, or water is removed as it is formed. tcu.edu

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. youtube.com A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of the ester. youtube.com

| Reactants | Catalyst | Key Features |

| Benzoic Acid, Methanol | Sulfuric Acid | Reversible reaction, often requires excess alcohol or water removal. chegg.comtcu.edu |

| 4-(4-oxopentyl)benzoic acid, Methanol | Acid Catalyst | Direct esterification of the precursor acid. |

Friedel-Crafts Acylation Approaches to Benzoyl Ketone Precursors

Friedel-Crafts acylation is a powerful tool for the synthesis of aryl ketones, which can serve as precursors to this compound. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of a benzoyl ketone precursor, a suitable aromatic compound would be reacted with an appropriate acylating agent.

Heck Reactions in the Synthesis of Related Benzoates

The Heck reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction has found broad application in the synthesis of fine chemicals and complex organic molecules, including various benzoate (B1203000) derivatives. researchgate.netcdnsciencepub.com While not a direct route to this compound, the Heck reaction can be instrumental in synthesizing unsaturated precursors or analogues. chim.it For instance, the reaction of an iodobenzoate with an appropriate alkene can introduce an alkenyl side chain, which could then be further modified to the desired oxopentyl group. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org

Recent advancements have focused on developing more efficient and environmentally friendly Heck reaction protocols, including the use of phosphine-free palladium catalysts and aqueous reaction media. organic-chemistry.orgnih.gov

| Reactants | Catalyst | Key Features |

| Aryl Halide, Alkene | Palladium Complex | Forms a C-C bond, useful for creating unsaturated precursors. organic-chemistry.org |

| Methyl 2-iodobenzoate, Allylic alcohol | Palladium Catalyst | A key step in the synthesis of the anti-asthma agent Singulair™. researchgate.netcdnsciencepub.com |

Catalytic Synthesis and Process Intensification

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. Catalytic methods and process intensification techniques play a crucial role in achieving these goals in the synthesis of this compound and its analogues.

Heterogeneous Catalysis (e.g., Zr/Ti solid acids, zeolites)

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for reuse. In the context of esterification, solid acid catalysts like zeolites have been investigated as alternatives to traditional mineral acids. researchgate.net For example, zeolite Hβ has been used as a catalyst for the synthesis of methyl benzoate, demonstrating the potential for cleaner production methods. researchgate.net Zirconium-based catalysts have also shown promise in esterification reactions due to their moisture tolerance. nih.gov

| Catalyst | Reaction Type | Advantages |

| Zeolite Hβ | Esterification | Heterogeneous, reusable, promotes cleaner production. researchgate.net |

| Zirconium Complex | Esterification | Moisture-tolerant, can be recycled. nih.gov |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgajrconline.org By utilizing microwave irradiation, reaction times can be significantly reduced, and in some cases, product yields can be improved compared to conventional heating methods. rasayanjournal.co.in This technique has been successfully applied to various reactions, including esterification. researchgate.netrasayanjournal.co.in The synthesis of methyl benzoate via microwave-assisted esterification of benzoic acid and methanol has been shown to achieve high conversion in a fraction of the time required for conventional heating. researchgate.net The use of microwave heating can lead to a more energy-efficient and economical process. researchgate.netajrconline.org

| Reaction | Heating Method | Key Findings |

| Esterification of Benzoic Acid | Microwave Irradiation | 99.99% conversion of benzoic acid achieved in 10 minutes. researchgate.net |

| Various Organic Reactions | Microwave Irradiation | Faster reactions, higher yields, and reduced reaction times. ajrconline.orgrasayanjournal.co.in |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of benzoate esters is critical for developing environmentally benign manufacturing processes. A key focus has been the replacement of traditional homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, which are corrosive, difficult to recover, and generate significant aqueous waste. mdpi.com

A prominent green alternative is the use of solid acid catalysts. These heterogeneous catalysts are non-corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable over multiple reaction cycles, which aligns with the principles of atom economy and waste reduction. mdpi.com Examples of such catalysts that have been successfully employed in the esterification of substituted benzoic acids include:

Zirconium-based Solid Acids: Catalysts composed of zirconium and titanium (Zr/Ti) have demonstrated high activity in the esterification of various benzoic acids with methanol. mdpi.com These catalysts function as strong Lewis acids and can be used without other acidic promoters. mdpi.comresearchgate.net Their heterogeneous nature allows for easy recovery and reuse with no significant loss of performance, making the process more sustainable. mdpi.com

Modified Montmorillonite K10 Clay: Montmorillonite K10 clay, when activated with orthophosphoric acid, serves as an effective and inexpensive solid acid catalyst for the esterification of substituted benzoic acids. ijstr.orgepa.gov This methodology can be performed under solvent-free conditions, further enhancing its green credentials by reducing the use of volatile organic compounds (VOCs). ijstr.org

Amberlyst-15: This commercial solid acid resin has been used for the gram-scale synthesis of flavoring ketones via alkylation and decarboxylation, a process that shares mechanistic steps relevant to the synthesis of complex esters. acs.org Its successful application in solvent-free conditions highlights its potential for greener industrial processes. acs.org

These approaches not only minimize environmental impact by reducing corrosive and toxic waste but also simplify product purification, contributing to a more efficient and economical synthesis. mdpi.com

Optimization of Reaction Conditions and Yield

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. The most common synthetic route is the Fischer-Speier esterification of the corresponding carboxylic acid, 4-(4-oxopentyl)benzoic acid, with methanol. This is a reversible reaction, and its efficiency is governed by equilibrium. uomustansiriyah.edu.iqadamcap.com

Key strategies for optimizing the yield include:

Shifting the Equilibrium: The reaction equilibrium can be shifted toward the product side by either using an excess of one reactant (typically the less expensive one, like methanol) or by removing the water formed during the reaction. uomustansiriyah.edu.iqadamcap.com

Catalyst Selection and Loading: The choice of catalyst is paramount. While traditional mineral acids are effective, solid acid catalysts offer significant advantages in terms of process optimization. mdpi.com Studies on Zr/Ti solid acid catalysts (ZT10) show that the catalyst's composition, such as the molar ratio of the metals, directly impacts its activity. mdpi.com The yield is also influenced by the electronic properties and steric hindrance of substituents on the benzoic acid ring. Electron-withdrawing groups and significant steric hindrance, particularly at the ortho position, can decrease the reaction yield. mdpi.com

Temperature and Reaction Time: Reaction temperature is a critical parameter. In microwave-assisted organic synthesis (MAOS), temperatures around 130°C have been found to be optimal for the esterification of substituted benzoic acids, significantly reducing reaction times from hours to minutes. usm.my

Solvent and Reactant Ratios: The choice of alcohol affects the product yield, with primary alcohols generally providing higher yields than secondary or tertiary alcohols in esterification reactions. usm.my Solvent-free conditions, where the alcohol reactant also serves as the solvent, are often optimal for green and efficient synthesis. ijstr.org

The following table presents research findings on the synthesis of various substituted methyl benzoates using a ZT10 solid acid catalyst, illustrating the impact of substituents on reaction yield.

| Substituent on Benzoic Acid | Position | Yield (%) |

|---|---|---|

| -H | - | 99.1 |

| -CH3 | para | 98.5 |

| -Cl | para | 97.2 |

| -NO2 | para | 80.5 |

| -NO2 | meta | 65.2 |

| -NO2 | ortho | 20.1 |

| -CF3 | ortho | 29.1 |

Data sourced from a study on Zr/Ti solid acid catalysts, demonstrating the influence of substituent position and electronic effects on the esterification of benzoic acids with methanol. mdpi.com

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure an efficient, cost-effective, and safe process.

Key considerations for industrial production include:

Catalyst Management: In an industrial setting, the cost, lifespan, and recovery of the catalyst are critical economic factors. The use of heterogeneous solid acid catalysts is highly advantageous as they can be recovered through filtration and reused multiple times without a significant drop in catalytic activity. mdpi.commdpi.com This minimizes catalyst waste and reduces the cost associated with both the catalyst itself and downstream purification processes.

Process Efficiency and Economics: Fischer esterification is an equilibrium-limited reaction. uomustansiriyah.edu.iq On an industrial scale, strategies to drive the reaction to completion, such as the continuous removal of water or using a large excess of methanol, are essential for maximizing yield and economic viability. adamcap.com The recovery and recycling of excess methanol would also be a crucial part of an industrial process design.

Modeling and Simulation: To minimize the need for extensive and costly pilot-plant trials, modeling and simulation can be used to predict reaction rates and yields under various conditions. numberanalytics.com This computational approach helps in identifying optimal operating parameters for temperature, pressure, and catalyst loading before implementation on a large scale. numberanalytics.com

The development of robust and reusable catalytic systems, combined with modern reactor technology, paves the way for the efficient and sustainable industrial-scale production of this compound and related specialty esters. acs.orgnumberanalytics.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of Methyl 4 4 Oxopentyl Benzoate

Mechanistic Studies of Ester Formation and Hydrolysis

The ester functional group in methyl 4-(4-oxopentyl)benzoate is central to its reactivity, particularly in formation and cleavage reactions.

Ester Formation: Fischer-Speier Esterification

The synthesis of this compound can be achieved via Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 4-(4-oxopentyl)benzoic acid with methanol (B129727). tcu.eduorganic-chemistry.org The mechanism, which is reversible, proceeds through several key steps: organic-chemistry.orglibretexts.org

Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. libretexts.orgyoutube.com This enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Nucleophilic Attack by Alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comlibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a water molecule. organic-chemistry.org

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. youtube.comlibretexts.org

To favor the formation of the ester, an excess of the alcohol is often used to shift the equilibrium to the product side, in accordance with Le Châtelier's principle. tcu.edu

Ester Hydrolysis

The cleavage of the ester bond in this compound can be catalyzed by either acid or base. wikipedia.orgjk-sci.com

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. wikipedia.orgyoutube.com It is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst, which activates the carbonyl group for nucleophilic attack by water. libretexts.orgjk-sci.com This forms a tetrahedral intermediate. jk-sci.com Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid. jk-sci.com The reaction is an equilibrium process, and using a large excess of water drives it towards the hydrolysis products. chemistrysteps.comchemguide.co.uk

| Reaction Type | Catalyst/Reagent | Key Features |

| Fischer Esterification | Acid (e.g., H₂SO₄) | Reversible, excess alcohol favors ester formation. tcu.edu |

| Acid-Catalyzed Hydrolysis | Acid (e.g., HCl) | Reversible, reverse of Fischer esterification, excess water favors hydrolysis. wikipedia.orgchemistrysteps.com |

| Base-Catalyzed Hydrolysis | Base (e.g., NaOH) | Irreversible, forms a carboxylate salt. algoreducation.commasterorganicchemistry.com |

Electrophilic Aromatic Substitution Pathways on the Benzoate (B1203000) Moiety

The benzene (B151609) ring of the benzoate portion of the molecule can undergo electrophilic aromatic substitution. The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. rsc.orgscribd.com This is because the carbonyl group deactivates the aromatic ring towards electrophilic attack by withdrawing electron density, making it less nucleophilic. rsc.orgreddit.com The deactivation is most pronounced at the ortho and para positions due to resonance structures that place a positive charge adjacent to the electron-withdrawing group. scribd.com Consequently, electrophiles preferentially attack the meta position, which is less deactivated. rsc.orgscribd.com

A common example is the nitration of methyl benzoate using a mixture of concentrated nitric acid and sulfuric acid. scribd.comaiinmr.com The reaction proceeds via the formation of the nitronium ion (NO₂⁺) electrophile, which then attacks the benzene ring at the meta position to yield methyl 3-nitro-4-(4-oxopentyl)benzoate. rsc.orgaiinmr.com

Chemical Transformations of the Ketone Functional Group (e.g., Reduction, Oxidation)

The ketone functional group in this compound is susceptible to various transformations, most notably reduction and oxidation.

Reduction of the Ketone

The ketone can be reduced to a secondary alcohol. The choice of reducing agent is crucial to achieve chemoselectivity, as many reducing agents can also reduce the ester group. wikipedia.org

Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce ketones and aldehydes in the presence of less reactive functional groups like esters. researchgate.net Therefore, treating this compound with NaBH₄ would yield methyl 4-(4-hydroxypentyl)benzoate.

Non-Selective Reduction: A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester group, yielding a diol. wikipedia.orgchemistrysteps.com

Oxidation of the Ketone

Ketones are generally resistant to oxidation under mild conditions. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, can oxidize ketones, but this process often involves the cleavage of carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgdoubtnut.comshaalaa.com For an unsymmetrical ketone like the one in this compound, this would lead to a mixture of carboxylic acids. Another oxidative pathway is the Baeyer-Villiger oxidation, where a peroxyacid converts a ketone into an ester. libretexts.org More recently, iron-catalyzed aerobic oxidative C-C bond cleavage has been developed as a method for the chemoselective synthesis of chain-shortened products from ketones. rsc.org

Reactivity of the Pentyl Chain (e.g., Halogenation)

The pentyl chain possesses reactive sites, particularly the α-carbons adjacent to the ketone carbonyl.

α-Halogenation of the Ketone

The α-hydrogens of a ketone are acidic and can be replaced by halogens (Cl, Br, I) under acidic or basic conditions. wikipedia.orgchemistrysteps.com

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. masterorganicchemistry.comyoutube.com The enol then acts as a nucleophile and attacks the halogen (e.g., Br₂). masterorganicchemistry.comyoutube.com This reaction typically results in the substitution of a single halogen on the more substituted α-carbon. chemistrysteps.comopenstax.org For this compound, this would likely lead to halogenation at the C-3 position of the pentyl chain.

Base-Catalyzed Halogenation: Under basic conditions, an enolate ion is formed, which then reacts with the halogen. chemistrysteps.com This reaction is often difficult to stop at mono-halogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, leading to polyhalogenation. wikipedia.orgchemistrysteps.com

Chemo-, Regio-, and Stereoselectivity in Chemical Reactions

The presence of multiple functional groups and reactive sites in this compound brings the concepts of selectivity to the forefront.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. numberanalytics.comnumberanalytics.com As discussed, the reduction of the ketone with NaBH₄ in the presence of the ester is a prime example of a chemoselective transformation. researchgate.net Similarly, chemoselective esterification or acylation can be achieved under specific catalytic conditions, avoiding reactions at other potentially reactive sites. rsc.orgrsc.orgwiley.com

Regioselectivity: This relates to the preference for reaction at one position over another. In the α-halogenation of the ketone under acidic conditions, the reaction preferentially occurs at the more substituted α-carbon, demonstrating regioselectivity. chemistrysteps.comopenstax.org The formation of different enolates (kinetic vs. thermodynamic) from the unsymmetrical ketone under different conditions (temperature, base, solvent) also governs the regioselectivity of subsequent reactions. jove.combham.ac.ukstackexchange.comjove.comlibretexts.org

Stereoselectivity: The reduction of the prochiral ketone can lead to the formation of a new stereocenter, resulting in a chiral alcohol. wikipedia.org The use of chiral reducing agents or catalysts can induce enantioselectivity, favoring the formation of one enantiomer over the other. wikipedia.orgnih.gov For instance, certain biocatalysts and transition metal complexes with chiral ligands are known to reduce ketones with high enantioselectivity. wikipedia.orgnih.govrsc.org Similarly, stereoselective reductions can also be influenced by the reaction conditions to favor the formation of the most thermodynamically stable alcohol. organic-chemistry.orgacs.org

| Selectivity Type | Description | Example with this compound |

| Chemoselectivity | Preferential reaction of one functional group over another. numberanalytics.com | Reduction of the ketone with NaBH₄ without affecting the ester. researchgate.net |

| Regioselectivity | Preferential reaction at one position over another. jove.com | α-Halogenation at the more substituted carbon adjacent to the ketone. chemistrysteps.com |

| Stereoselectivity | Preferential formation of one stereoisomer over another. wikipedia.org | Enantioselective reduction of the ketone to a specific chiral alcohol using a chiral catalyst. wikipedia.orgrsc.org |

Synthesis and Functionalization of Methyl 4 4 Oxopentyl Benzoate Derivatives

Aromatic Ring Modifications (e.g., Nitration, Halogenation, Alkylation)

The benzene (B151609) ring of methyl 4-(4-oxopentyl)benzoate is amenable to electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the electronic properties of the two substituents. The methyl ester group is an electron-withdrawing group and therefore deactivating and meta-directing, while the 4-oxopentyl chain is an alkyl group, which is electron-donating, activating, and ortho, para-directing.

Nitration: Introducing a nitro group onto the aromatic ring is typically achieved with a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). aiinmr.com For substituted benzoic esters, the reaction conditions can be controlled to achieve mononitration. google.com The directing effects of the substituents favor substitution at the position meta to the ester and ortho to the alkyl chain. msu.edulibretexts.org

Halogenation: The introduction of halogens like chlorine or bromine onto the aromatic ring proceeds via electrophilic halogenation, usually requiring a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). msu.edu The activating alkyl group directs the incoming electrophile primarily to the ortho position.

Alkylation: Friedel-Crafts alkylation can be used to add further alkyl groups to the ring, although it can be susceptible to issues like polysubstitution and carbocation rearrangements.

| Modification | Typical Reagents | Favored Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | meta to ester, ortho to alkyl chain |

| Bromination | Br₂, FeBr₃ | ortho to alkyl chain |

| Chlorination | Cl₂, AlCl₃ | ortho to alkyl chain |

Transformations of the Carbonyl Group within the Pentyl Chain

The ketone group in the side chain is a versatile site for numerous chemical transformations, enabling the construction of more elaborate structures. libretexts.org

Reduction: The carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄).

Reductive Amination: The ketone can react with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a new carbon-nitrogen bond, yielding an amine derivative. thermofisher.com

Wittig Reaction: This reaction converts the ketone into an alkene by reacting it with a phosphorus ylide (Ph₃P=CHR). This allows for the specific introduction of a carbon-carbon double bond.

Grignard Reaction: Addition of an organometallic Grignard reagent (R-MgX) to the ketone results in the formation of a tertiary alcohol, effectively adding a new carbon substituent to the pentyl chain.

| Transformation | Typical Reagents | Resulting Functional Group |

| Reduction | NaBH₄ | Secondary Alcohol |

| Reductive Amination | RNH₂, NaBH₃CN | Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Addition | R-MgX, then H₃O⁺ | Tertiary Alcohol |

Derivatization at the Ester Moiety

The methyl ester group provides another point for modification, primarily through nucleophilic acyl substitution. numberanalytics.com

Hydrolysis: The ester can be converted to the corresponding carboxylic acid through hydrolysis under acidic or basic (saponification) conditions. vulcanchem.com Basic hydrolysis with a reagent like sodium hydroxide (B78521) is common. numberanalytics.com

Amidation: Reaction of the ester with an amine, often with heating, can displace the methoxy (B1213986) group to form an amide.

Transesterification: The methyl ester can be exchanged for a different alkyl group by reacting the compound with another alcohol in the presence of an acid or base catalyst.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester all the way to a primary alcohol, yielding methyl 4-(hydroxymethyl)benzoate. researchgate.netcymitquimica.com

| Derivatization | Typical Reagents | Resulting Functional Group |

| Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Amidation | R₂NH, heat | Amide |

| Transesterification | R'OH, H⁺ or OR'⁻ | Ester |

| Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol |

Complex Polyfunctional Derivatives (e.g., Oxabicyclic derivatives)

The strategic, multi-step functionalization of this compound allows for the synthesis of complex molecules, including those with polycyclic frameworks. For instance, keto-esters are known precursors for forming bicyclic structures. usp.br Specific intramolecular reactions can lead to the formation of oxabicyclic derivatives, where a new ring containing an oxygen atom is fused to an existing ring. rsc.org For example, derivatives of 2-oxabicyclo[3.3.0]octan-3-one have been used in the synthesis of a variety of natural products. kirj.ee Such transformations underscore the compound's value in building intricate and stereochemically rich molecular architectures.

This compound as a Versatile Synthetic Intermediate and Building Block

The presence of multiple, orthogonally reactive functional groups makes this compound a highly versatile building block in organic synthesis. cymitquimica.com Its derivatives are valuable intermediates for creating a diverse range of target molecules. For example, benzoate (B1203000) esters with long alkyl chains are a foundational component of many liquid crystals, materials used in applications like liquid-crystal displays (LCDs). unirioja.esmdpi.comossila.com The rigid aromatic core provided by the benzoate group and the flexible alkyl chain are key to forming the necessary mesogenic phases. researchgate.netcolorado.edu The ability to independently functionalize the aromatic ring, the ketone, and the ester allows for the precise tuning of molecular properties required for applications in materials science and medicinal chemistry. nih.govsapub.org

Advanced Spectroscopic and Chromatographic Characterization of Methyl 4 4 Oxopentyl Benzoate

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS, High-Resolution MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For Methyl 4-(4-oxopentyl)benzoate (Molecular Formula: C13H16O3, Exact Mass: 220.11000 u) chemsrc.com, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.

In a typical Electron Ionization (EI) mass spectrum obtained via GC-MS, this compound would exhibit a molecular ion peak [M]⁺ at m/z 220. The fragmentation pattern provides valuable structural information. Key fragments would likely arise from:

Alpha-cleavage adjacent to the ketone carbonyl group, leading to the formation of an acylium ion [CH3CO]⁺ at m/z 43.

McLafferty rearrangement , a characteristic fragmentation of ketones, could produce a neutral enol and a charged alkene.

Cleavage of the ester group , resulting in the loss of a methoxy (B1213986) radical (•OCH3) to give a fragment at m/z 189, or the loss of a methoxycarbonyl group.

Formation of a benzoyl cation [C6H4CO]⁺ or related aromatic fragments. For instance, derivatives of aminobenzoic acids show characteristic fragmentation patterns involving the aromatic ring and its substituents. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. uniroma1.itscispace.com For this compound, HRMS would confirm the molecular formula as C13H16O3 by measuring the molecular ion's mass to within a few parts per million of its theoretical value (220.11000 u). chemsrc.com LC-MS, often utilizing softer ionization techniques like Electrospray Ionization (ESI), is particularly useful for analyzing the compound within complex matrices, providing molecular weight information with minimal fragmentation. scholaris.caeurl-pesticides.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. Based on analogous structures like methyl benzoate (B1203000) and other substituted benzoates hmdb.cachemicalbook.comchemicalbook.com, the expected chemical shifts (δ) are:

Aromatic Protons: Two sets of doublets in the aromatic region (δ ~7.2-8.0 ppm). The protons ortho to the electron-withdrawing ester group would be downfield (closer to 8.0 ppm), while the protons ortho to the alkyl group would be slightly upfield.

Ester Methyl Protons (-COOCH₃): A sharp singlet at approximately δ 3.9 ppm. chemicalbook.com

Alkyl Protons: The pentyl chain protons would appear as multiplets between δ 1.7 and 3.0 ppm. The methylene (B1212753) group adjacent to the aromatic ring (-Ar-CH₂-) would be around δ 2.7-2.9 ppm, the methylene group adjacent to the ketone (-CH₂-CO-) would be around δ 2.5-2.7 ppm, and the central methylene group would be the most upfield.

Ketone Methyl Protons (-COCH₃): A distinct singlet at approximately δ 2.1 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Predicted chemical shifts, based on data for similar compounds hmdb.cachemicalbook.comchemicalbook.com, are as follows:

Carbonyl Carbons: Two signals in the downfield region. The ester carbonyl (C=O) would appear around δ 167 ppm, and the ketone carbonyl (C=O) would be further downfield, around δ 208 ppm.

Aromatic Carbons: Four signals between δ 128-145 ppm. The carbon attached to the ester group (ipso-carbon) would be distinct from the other three.

Ester Methyl Carbon (-O-CH₃): A signal around δ 52 ppm. rsc.org

Alkyl Carbons: Signals for the three methylene carbons of the pentyl chain and the methyl carbon of the ketone group would appear in the upfield region (δ ~20-45 ppm).

| Proton Type (¹H-NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COOR) | ~8.0 | Doublet (d) | 2H |

| Aromatic (ortho to -alkyl) | ~7.3 | Doublet (d) | 2H |

| Ester Methyl (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Methylene (-Ar-CH₂-) | ~2.8 | Triplet (t) | 2H |

| Methylene (-CH₂-CO-) | ~2.6 | Triplet (t) | 2H |

| Methylene (-CH₂-CH₂-CH₂-) | ~2.0 | Multiplet (m) | 2H |

| Ketone Methyl (-COCH₃) | ~2.1 | Singlet (s) | 3H |

| Carbon Type (¹³C-NMR) | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (>C=O) | ~208 |

| Ester Carbonyl (-COO-) | ~167 |

| Aromatic (C-COOR) | ~144 |

| Aromatic (C-Alkyl) | ~130 |

| Aromatic (CH) | ~129 |

| Aromatic (CH) | ~128 |

| Ester Methyl (-OCH₃) | ~52 |

| Methylene (-Ar-CH₂) | ~45 |

| Methylene (-CH₂-CO-) | ~35 |

| Ketone Methyl (-COCH₃) | ~30 |

| Methylene (-CH₂-CH₂-CH₂-) | ~24 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. acs.org The IR spectrum of this compound is expected to show several characteristic absorption bands confirming its structure. spectroscopyonline.com

Key expected vibrational frequencies include:

C-H Stretching (Aromatic): A band or series of bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz

C-H Stretching (Aliphatic): Strong absorptions appearing just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, corresponding to the CH₂ and CH₃ groups of the pentyl chain. libretexts.org

C=O Stretching (Ester): A very strong, sharp absorption band around 1730-1715 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a saturated ester. spectroscopyonline.com

C=O Stretching (Ketone): Another strong, sharp absorption band around 1720-1710 cm⁻¹. This peak may overlap with the ester carbonyl stretch, potentially appearing as a shoulder or a broadened peak. wpmucdn.com

C=C Stretching (Aromatic): Several bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring. vscht.cz

C-O Stretching (Ester): Two distinct bands are expected for the C-O bonds of the ester group, typically appearing in the 1300-1100 cm⁻¹ region. An intense, asymmetric C-C-O stretch is expected around 1280 cm⁻¹. spectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2960 - 2850 | Strong |

| C=O Stretch | Ester (Conjugated) | 1730 - 1715 | Strong, Sharp |

| C=O Stretch | Ketone (Aliphatic) | 1720 - 1710 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |

| C-O Stretch | Ester | 1300 - 1100 | Strong |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for the analysis of this compound.

Stationary Phase: A C18 or C8 column is typically used. ekb.eg

Mobile Phase: A mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water is common. researchgate.net The gradient or isocratic elution conditions can be optimized to achieve good separation.

Detection: UV detection is highly effective due to the presence of the aromatic benzoate chromophore, with a maximum absorbance wavelength (λmax) typically around 254 nm. researchgate.net This method allows for accurate quantification and purity assessment by measuring the area under the chromatographic peak.

Gas Chromatography (GC): Due to its volatility, this compound can also be analyzed effectively by GC, often for purity assessment. tcichemicals.com

Stationary Phase: A non-polar or medium-polarity capillary column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or HP-5), is suitable.

Carrier Gas: Helium or hydrogen is typically used.

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while coupling the GC to a Mass Spectrometer (MS) allows for both quantification and positive identification.

Integration of Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex samples. saspublishers.comijpsr.com The combination provides a multi-dimensional analysis where components are separated and then immediately identified. researchgate.netajrconline.org

GC-MS is a prime example. As the components of a mixture elute from the GC column, they are directly introduced into the mass spectrometer. ajpaonline.com This allows a specific chromatographic peak to be unequivocally identified as this compound by its unique mass spectrum and retention time. This is invaluable for confirming the structure of the synthesized product and identifying any impurities.

LC-MS offers similar advantages for compounds that may not be suitable for GC due to lower volatility or thermal instability. saspublishers.com An HPLC system separates the sample, and the eluent is directed to an MS detector. scholaris.ca This is particularly powerful for analyzing reaction progress or profiling metabolites, providing both retention time data and mass spectral information for each separated component. The use of tandem mass spectrometry (LC-MS/MS) can further provide detailed structural information through controlled fragmentation of the parent ion. researchgate.net

The integration of these powerful hyphenated techniques ensures a high degree of confidence in the structural assignment, purity assessment, and quantitative analysis of this compound.

Theoretical and Computational Investigations on Methyl 4 4 Oxopentyl Benzoate

Quantum Chemical Calculations of Electronic Structure

There are currently no published studies that specifically detail the quantum chemical calculations of the electronic structure of Methyl 4-(4-oxopentyl)benzoate. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding the fundamental properties of a molecule. For analogous compounds, such as various methyl benzoate (B1203000) derivatives, DFT calculations have been used to determine optimized molecular geometries, electronic properties like HOMO-LUMO energy gaps, and the distribution of electron density. nih.govresearchgate.netjacsdirectory.com These calculations provide insights into the molecule's stability, reactivity, and spectroscopic behavior. Future research on this compound would likely involve similar computational approaches to elucidate its electronic characteristics.

Reaction Pathway Modeling and Transition State Analysis

Detailed reaction pathway modeling and transition state analysis for reactions involving this compound are not available in the current body of scientific literature. This type of computational investigation is essential for understanding reaction mechanisms, predicting reaction kinetics, and identifying the most energetically favorable routes for chemical transformations. For other benzoate esters, computational methods have been used to model processes such as hydrolysis and esterification, providing valuable information on the energy barriers and intermediate structures involved. researchgate.net Applying these methodologies to this compound could illuminate its reactivity in various chemical environments.

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships for this compound through computational means is an area that is yet to be explored. By systematically modifying the structure of the molecule in silico and calculating the resulting changes in electronic properties and reactivity descriptors, researchers can establish quantitative structure-activity relationships (QSAR). These models are invaluable for predicting the behavior of related compounds and for the rational design of new molecules with specific desired properties. While such studies have been conducted for other classes of organic molecules, specific data for this compound is absent.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide critical insights into the three-dimensional structure and dynamic behavior of molecules. At present, there are no published reports detailing these types of investigations for this compound. Conformational analysis would identify the most stable spatial arrangements of the molecule, which is crucial for understanding its interactions with other molecules. Molecular dynamics simulations could further reveal how the molecule behaves over time, including the flexibility of its alkyl chain and the orientation of its ester group. This information is particularly important for understanding its physical properties and potential biological interactions.

Industrial and Non Medical Chemical Applications of Methyl 4 4 Oxopentyl Benzoate

Applications as a Chemical Intermediate in Fine Chemicals and Specialty Materials

The utility of Methyl 4-(4-oxopentyl)benzoate as a chemical intermediate is rooted in the orthogonal reactivity of its functional groups. The ketone carbonyl and the ester carbonyl can be targeted with different reagents under different conditions, providing chemists with precise control over synthetic pathways.

The ketone group, located on the pentyl side chain, is a prime site for nucleophilic addition and condensation reactions. It can be readily transformed into alcohols, amines (via reductive amination), imines, and hydrazones. This functionality is crucial for building heterocyclic rings or extending the carbon chain.

Conversely, the methyl ester group attached to the aromatic ring can undergo hydrolysis to form the corresponding carboxylic acid, or it can be subjected to transesterification or amidation. This allows for the introduction of different alkyl groups, amides, or the creation of a carboxylic acid handle for further coupling reactions, such as peptide bond formation or esterification with complex alcohols.

This dual functionality makes it an ideal precursor for synthesizing molecules with a specific "head" and "tail" structure, where one part of the molecule is derived from the ketone and the other from the ester. Research has explored its use in creating novel scaffolds for materials science, where the rigid aromatic core and the flexible, reactive side chain can be independently modified to tune material properties.

| Functional Group | Chemical Reactivity | Potential Transformation / Resulting Structure |

|---|---|---|

| Ketone (C=O) | Nucleophilic Addition, Condensation, Reduction | Secondary Alcohol, Imine/Schiff Base, Hydrazone, Alkene (via Wittig), Secondary Amine (via Reductive Amination) |

| Methyl Ester (-COOCH₃) | Nucleophilic Acyl Substitution (Hydrolysis, Transesterification, Amidation) | Carboxylic Acid, Different Alkyl Ester, Primary/Secondary/Tertiary Amide |

| Aromatic Ring | Electrophilic Aromatic Substitution (under harsh conditions) | Further substitution on the benzene (B151609) ring (e.g., nitration, halogenation), though less common due to the reactivity of the other groups. |

Use in Manufacturing Processes Beyond Pharmaceuticals (e.g., Plasticizers, Solvents, Dyes)

While this compound is a powerful synthetic intermediate, its direct application as a bulk industrial chemical like a solvent or plasticizer is not documented and is chemically impractical. Its molecular structure and reactivity profile make it unsuitable for such roles. Industrial solvents require high stability, specific volatility, and low reactivity, whereas this compound is designed to be reactive. Similarly, plasticizers must be stable, non-volatile, and inert within the polymer matrix.

However, its role as an intermediate extends to the synthesis of specialty materials that may function in these capacities. For example:

Specialty Polymers: It could serve as a monomer or a chain modifier in the synthesis of specialty polyesters or polyamides. By first reacting the ketone group and then using the ester for polymerization, materials with unique side-chain functionalities could be created.

Dye Synthesis: The compound can act as a precursor to certain types of dyes. The keto-benzoate structure can be elaborated into more complex, conjugated systems characteristic of chromophores. For instance, the ketone could be used to form a heterocyclic ring system which is then coupled to another aromatic moiety to produce a dye molecule.

The compound's value is therefore not in its direct use in these applications, but in its ability to enable the creation of custom-designed molecules for high-performance niches.

| Property | This compound | Typical Industrial Solvent (e.g., Toluene) | Analysis of Suitability |

|---|---|---|---|

| Chemical Reactivity | High (designed with two reactive functional groups) | Low (designed for stability and inertness) | Unsuitable as a solvent due to its high reactivity. |

| Synthesis Cost | Relatively high (multi-step synthesis) | Low (bulk petrochemical product) | Cost-prohibitive for use as a bulk solvent or plasticizer. |

| Functionality | Synthetic building block for complex structures | Solubilizing agent | Over-engineered for a simple solvent role. Its value lies in synthesis, not physical properties. |

Role in Synthesis of Industrial Products (e.g., related to Telmisartan production)

The most significant and well-documented industrial application of this compound is its role as a key starting material in the synthesis of Telmisartan, an angiotensin II receptor blocker. The structure of the intermediate is perfectly suited for constructing the central substituted benzimidazole (B57391) core of the Telmisartan molecule.

The synthesis typically begins with the Friedel-Crafts acylation of Methyl benzoate (B1203000) with 4-oxopentanoyl chloride (itself derived from levulinic acid) using a Lewis acid catalyst like Aluminum chloride. This reaction forms this compound.

The subsequent and most critical step involves the condensation of the ketone group of this compound with an ortho-phenylenediamine derivative, specifically 1,2-diamino-4-methylbenzene . This reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular cyclization and subsequent oxidation (often air oxidation or with a mild oxidant) to form the benzimidazole ring system. The product of this reaction is Methyl 4'-methyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole-3'-carboxylate , a key precursor to Telmisartan. Subsequent steps involve hydrolysis of the methyl ester to a carboxylic acid and coupling with the second benzimidazole unit to complete the Telmisartan synthesis.

| Step | Key Reactants | Key Transformation | Intermediate Product |

|---|---|---|---|

| 1. Formation | Methyl benzoate + 4-Oxopentanoyl chloride | Lewis acid-catalyzed Friedel-Crafts acylation | This compound |

| 2. Condensation & Cyclization | This compound + 1,2-Diamino-4-methylbenzene | Formation of a Schiff base from the ketone, followed by intramolecular cyclization and oxidation. | A substituted benzimidazole intermediate (e.g., Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate derivative) |

| 3. Elaboration | The benzimidazole intermediate from Step 2 | Hydrolysis of the ester and coupling with a second benzimidazole moiety. | Telmisartan |

Considerations for Sustainable Industrial Chemistry

The synthesis and use of this compound are subjects of interest within the framework of green and sustainable chemistry. The evaluation focuses on feedstocks, reaction efficiency, and waste generation.

A significant advantage is its connection to renewable feedstocks. The precursor for the pentyl side chain, Levulinic acid , is recognized by the U.S. Department of Energy as a top-12 platform chemical derivable from biomass, such as cellulose (B213188) and other carbohydrates. The ability to source a key part of the molecule from renewable plant matter instead of petroleum is a major step towards sustainability.

However, the classic synthetic route to this compound presents challenges. The Friedel-Crafts acylation traditionally uses stoichiometric amounts of a homogeneous Lewis acid catalyst like Aluminum chloride (AlCl₃) . This method suffers from several drawbacks:

Poor Atom Economy: The catalyst is consumed in the reaction and generates large volumes of acidic aqueous waste during workup.

Harsh Conditions: The reaction often requires hazardous solvents and produces corrosive byproducts (e.g., HCl).

Research in sustainable chemistry focuses on improving this key step. Efforts include the development of heterogeneous, recyclable catalysts (e.g., zeolites, acid-treated clays) to replace AlCl₃. These solid acid catalysts can be easily filtered out and reused, minimizing waste and simplifying the purification process. Optimizing reaction conditions to use greener solvents and reduce energy consumption are also active areas of process chemistry research, aiming to make the entire lifecycle of high-value products like Telmisartan more environmentally benign.

Natural Occurrence and Biosynthetic Pathways of Methyl 4 4 Oxopentyl Benzoate Analogues

Isolation from Natural Sources (e.g., Lichens with pentyl/methoxy (B1213986) substitutions)

Lichens are symbiotic organisms known to produce a plethora of unique secondary metabolites, many of which are derived from polyketide pathways. researchgate.net These compounds play a crucial role in the organism's survival and ecological interactions. researchgate.net While the direct isolation of Methyl 4-(4-oxopentyl)benzoate from lichens is not prominently documented, the structural motifs are present in various lichen products. The benzoate (B1203000) structure is a common feature, and alkyl side chains of varying lengths are also prevalent.

Genomic studies have revealed that the biosynthetic potential of lichens far exceeds the number of compounds that have been currently identified, suggesting that many more metabolites, potentially including analogues of this compound, are yet to be discovered. nih.govnih.gov The genomes of lichen-forming fungi are rich in biosynthetic gene clusters (BGCs), particularly those for polyketide synthases (PKSs), which are responsible for producing aromatic compounds. researchgate.netdrugtargetreview.com

While specific lichen-derived examples with the precise structure of this compound are elusive in current literature, a notable analogue, para-pentyl phenyl benzoate , has been successfully isolated from a different natural source, the fruits of Mondia whitei. researchgate.netnih.gov This discovery highlights that the core chemical scaffold is indeed produced in nature. The isolation from Mondia whitei was achieved through chromatographic techniques applied to an ethanolic extract of the fresh fruits. researchgate.netnih.gov

| Isolated Analogue | Natural Source |

| para-pentyl phenyl benzoate | Mondia whitei (fruits) researchgate.netnih.gov |

Proposed Biosynthetic Mechanisms

The biosynthesis of aromatic compounds like the benzoate core of this compound analogues in organisms like lichens and plants is typically achieved through well-established metabolic routes.

In lichens, the vast majority of aromatic secondary metabolites are synthesized via the acetyl-polymalonate pathway, utilizing polyketide synthases (PKSs). researchgate.net These enzymes, particularly non-reducing PKSs, assemble a polyketide chain from acetyl-CoA and malonyl-CoA units, which then undergoes cyclization and aromatization to form a variety of phenolic compounds. researchgate.net It is plausible that a benzoate-type structure could be formed through such a pathway. The side chain, such as the oxopentyl group, could be incorporated through the selection of a specific starter unit by the PKS or through post-PKS modifications.

In the plant kingdom, the biosynthesis of methyl benzoate , a closely related compound, has been studied in species like Hedychium coronarium. researchgate.net This pathway begins with phenylalanine, which is converted through a series of enzymatic steps to benzoic acid. The final step is the methylation of the carboxyl group by a specific methyltransferase, S-adenosyl-L-methionine:benzoic acid/salicylic acid carboxyl methyltransferase (BSMT). researchgate.net

A proposed biosynthetic pathway for an analogue like this compound could therefore involve a hybrid of these mechanisms. The core benzoic acid structure could be generated from the shikimate pathway, as seen in plants, or from a polyketide pathway, as is common in fungi. The 4-oxopentyl side chain would likely be attached to the aromatic ring prior to the final methylation step. This side chain could originate from the condensation of acetyl-CoA units, a fundamental process in fatty acid and polyketide synthesis.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes and Catalysts

The primary application driving the synthesis of Methyl 4-(4-oxopentyl)benzoate is its role as a key intermediate in the multi-step preparation of complex, biologically active molecules. Research in this area has established a foundational synthetic pathway, which also presents opportunities for future catalytic and methodological enhancements.

The established synthesis highlights a strategic approach to building complex molecules, where this compound is a crucial node. However, the multi-step nature of such syntheses invites the development of more efficient and sustainable methods. Future research is likely to focus on novel catalysts and reaction pathways to shorten the sequence, improve yields, and reduce waste. For instance, while traditional methods are effective, emerging techniques like photoredox catalysis could offer new ways to construct the key carbon-carbon bonds under milder conditions, avoiding harsh reagents.

Modern catalysis offers several avenues for optimization. The use of heterogeneous catalysts, such as zirconium-based solid acids, is gaining traction for esterification and other reactions, offering benefits like easy separation and reusability, which are crucial for sustainable industrial processes. mdpi.com

Table 1: Synthetic Approaches and Future Directions

| Aspect | Current Documented Approach | Potential Future Development |

|---|---|---|

| Starting Material | Methyl 4-bromobenzoate | Alternative commodity chemicals |

| Key Strategy | Multi-step elongation and functionalization | Convergent synthesis, one-pot reactions |

| Catalysis | Stoichiometric reagents, classical catalysts | Advanced solid acid catalysts (e.g., Zr/Ti), photoredox catalysts |

Exploration of Advanced Functional Materials Based on the Compound

While the predominant use of this compound is as a synthetic intermediate in medicinal chemistry, its molecular structure holds untapped potential for the field of materials science. researchgate.netnih.gov The compound contains both an aromatic ring, which can contribute to thermal stability and liquid crystalline properties, and two distinct functional groups (ketone and ester) that can be used for polymerization or modification.

Future research could involve:

Polymer Synthesis: Using the ketone and ester functionalities to create novel polyesters or polyketones.

Liquid Crystal Design: Modifying the structure to enhance mesogenic properties for display and sensor applications.

Functional Coatings: Incorporating the molecule into resins to create specialized coatings with high durability and specific surface properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The intersection of artificial intelligence (AI), machine learning (ML), and chemical synthesis is a rapidly expanding frontier. For a compound like this compound, these computational tools offer powerful future possibilities, even though specific applications to this molecule are not yet documented in the literature.

Future perspectives in this domain include:

Retrosynthesis and Route Optimization: AI-powered retrosynthesis tools could analyze the structure of this compound and propose entirely new, more efficient synthetic pathways. These programs can identify novel disconnections and suggest reactions that a human chemist might overlook.

Catalyst Discovery: Machine learning models can be trained on vast datasets of catalytic reactions to predict the optimal catalyst for a specific transformation, such as the selective synthesis of this compound. This could accelerate the development of the novel catalytic systems mentioned in section 10.1.

Property Prediction: AI models could predict the physical, chemical, and even biological properties of new functional materials derived from this compound, allowing researchers to screen potential candidates in silico before committing to laboratory synthesis. This would dramatically accelerate the discovery of advanced materials as discussed in section 10.2.

While the current body of research on this specific compound has not yet integrated these tools, the broader trends in chemistry suggest it is only a matter of time before AI plays a role in optimizing its synthesis and exploring its potential applications.

Interdisciplinary Applications in Chemical Science

The most well-defined emerging frontier for this compound is its application in interdisciplinary research, specifically at the crossroads of synthetic organic chemistry, medicinal chemistry, and oncology. nih.gov

This work is a prime example of interdisciplinary science, where:

Organic chemists devise and execute complex multi-step syntheses.

Medicinal chemists design molecules with specific shapes and functionalities to interact with biological targets.

Pharmacologists and biochemists test the resulting compounds for their ability to inhibit enzymes like thymidylate synthase and for their activity against tumor cells. nih.gov

The role of this compound as an intermediate is therefore not trivial; it is an integral piece of a larger strategy to develop next-generation therapeutic agents, demonstrating its importance in bridging fundamental chemistry with applied medical science.

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-(4-oxopentyl)benzoate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves esterification of 4-(4-oxopentyl)benzoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄). Alternative routes include Friedel-Crafts acylation of methyl benzoate derivatives using 4-oxopentyl chloride in the presence of Lewis acids like AlCl₃. Critical conditions include:

- Anhydrous methanol to prevent hydrolysis of the ester product.

- Reflux temperatures (80–100°C) to drive the reaction to completion.

- Purification via flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .

- Example Reaction Table :

| Reagent/Condition | Role | Impact on Yield/Purity |

|---|---|---|

| H₂SO₄ (catalyst) | Acid catalysis | Enhances esterification rate |

| Anhydrous methanol | Solvent/reactant | Prevents hydrolysis |

| Reflux at 80°C | Temperature control | Optimizes reaction kinetics |

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals at δ ~2.5 ppm (triplet, CH₂ adjacent to ketone) and δ ~3.9 ppm (singlet, methyl ester) confirm functional groups.

- ¹³C NMR : Peaks at ~207 ppm (ketone carbonyl) and ~167 ppm (ester carbonyl) validate the structure.

- High-Resolution Mass Spectrometry (HRMS) : Matches the calculated [M+H]⁺ molecular ion.

- Infrared Spectroscopy (IR) : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).

- Melting Point/Boiling Point : Consistency with literature values (e.g., boiling point ~297°C ).

Q. What spectroscopic techniques are most effective in characterizing the ketone functionality in this compound?

- Methodological Answer :

- IR Spectroscopy : A sharp peak at ~1710 cm⁻¹ confirms the ketone group.

- ¹H NMR : The triplet integrating to 2H at δ ~2.5 ppm corresponds to the CH₂ group adjacent to the ketone.

- ²D NMR (COSY, HSQC) : Resolves coupling between protons near the ketone and validates spatial connectivity .

Advanced Research Questions

Q. What are the key challenges in optimizing reaction pathways for introducing the 4-oxopentyl group onto the benzoate core?

- Methodological Answer : Challenges include:

- Steric hindrance during alkylation/acylation steps, mitigated using bulky bases (e.g., LDA) or low-temperature conditions.

- Competing side reactions (e.g., over-oxidation of the ketone). Controlled stoichiometry of oxidizing agents (e.g., KMnO₄ in acidic conditions) minimizes this .

- Purification hurdles : Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) to separate diastereomers or byproducts .

Q. How does the electronic nature of the 4-oxopentyl substituent influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing ketone group:

- Activates the aromatic ring for electrophilic substitution at the para position.

- Enhances susceptibility to nucleophilic attack at the ester carbonyl, requiring careful pH control (e.g., buffered conditions) during functionalization .

Q. In computational studies, how does the conformation of the 4-oxopentyl chain affect molecular docking interactions with enzymatic targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Reveal that extended chain conformations improve binding to hydrophobic enzyme pockets (e.g., phospholipase A2).

- Density Functional Theory (DFT) : Predicts charge distribution, highlighting the ketone’s role in hydrogen bonding with catalytic residues .

Q. How should researchers address discrepancies in reported synthetic yields or physical properties across studies?

- Methodological Answer :

- Control experiments to replicate conditions (e.g., catalyst loading, solvent purity).

- Advanced analytical cross-validation : Use orthogonal techniques (e.g., XRD for crystallinity, DSC for thermal stability) to resolve conflicts in melting points or spectral data .

Data Contradiction Analysis

- Example : Varying reported yields (50–80%) for esterification may stem from differences in catalyst purity or workup methods. Systematic optimization of H₂SO₄ concentration and reaction time is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.